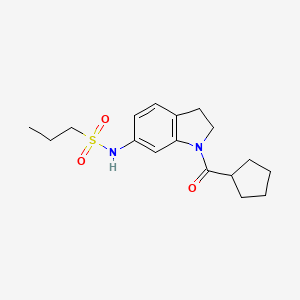
N-(1-(cyclopentanecarbonyl)indolin-6-yl)propane-1-sulfonamide
Descripción general
Descripción
Indole and its derivatives are crucial in medicinal chemistry . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The sulfonamide analogs of indole, usually referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .
Synthesis Analysis
The goal of recent work is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities and synthetic scheme .Molecular Structure Analysis
Indole, with the chemical formula “C 8 H 7 N”, is often referred to as 1H-benzo [b] pyrrole . It forms a solid crystalline structure .Chemical Reactions Analysis
Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .Physical And Chemical Properties Analysis
Indole is a relatively weak basic chemical. This results from the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring .Aplicaciones Científicas De Investigación
N-(1-(cyclopentanecarbonyl)indolin-6-yl)propane-1-sulfonamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of various kinases, including Aurora kinases, which are involved in cell division and are overexpressed in many types of cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its potential use in cancer treatment, this compound has also been studied for its effects on neurological disorders. It has been shown to have neuroprotective effects and may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
N-(1-(cyclopentanecarbonyl)indolin-6-yl)propane-1-sulfonamide works by inhibiting the activity of various kinases, including Aurora kinases, which play a crucial role in cell division. By inhibiting these kinases, this compound can prevent the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.
In addition to its effects on kinases, this compound has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound can induce apoptosis, inhibit cell division, and prevent the growth and proliferation of cancer cells. In neurological cells, this compound has been shown to have neuroprotective effects and may help to prevent cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-(cyclopentanecarbonyl)indolin-6-yl)propane-1-sulfonamide is its high yield and purity, which makes it easy to obtain for laboratory experiments. This compound is also relatively stable and can be stored for long periods without degradation.
One limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments. This compound also has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-(1-(cyclopentanecarbonyl)indolin-6-yl)propane-1-sulfonamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. This compound may also have potential applications in other areas of medicine, such as treating autoimmune disorders.
Another area of interest is the development of new synthesis methods for this compound that may increase its yield and purity. This could make it easier to obtain for laboratory experiments and may also lead to the development of new derivatives with improved properties.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment and neuroprotection. This compound works by inhibiting the activity of various kinases, including Aurora kinases, and has been shown to induce apoptosis in cancer cells. While there are limitations to its use, this compound has potential applications in a range of medical fields and is an area of active research.
Propiedades
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-2-11-23(21,22)18-15-8-7-13-9-10-19(16(13)12-15)17(20)14-5-3-4-6-14/h7-8,12,14,18H,2-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEYCMXCOGMVKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(CCN2C(=O)C3CCCC3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



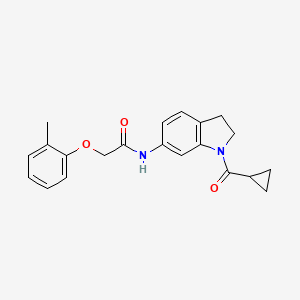
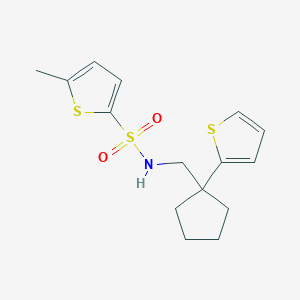
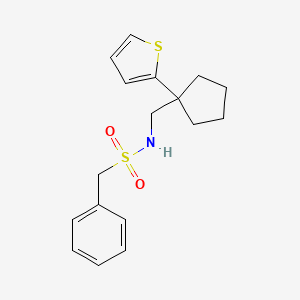
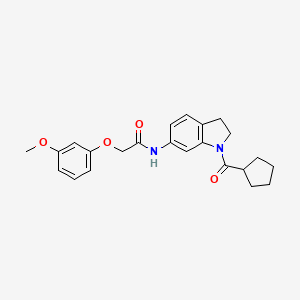
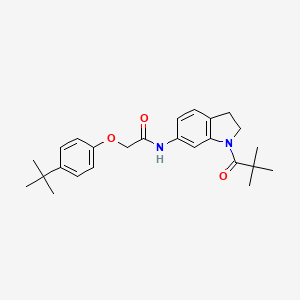

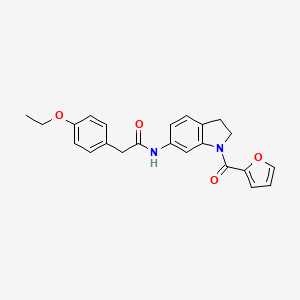
![N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3209277.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B3209290.png)
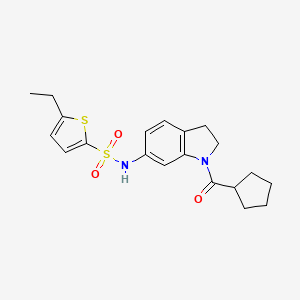
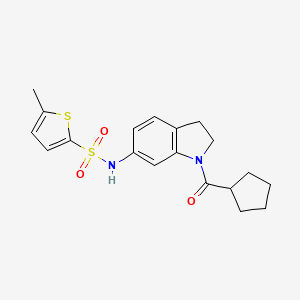
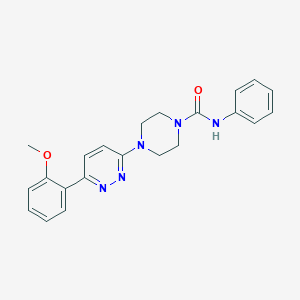
![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B3209317.png)
